molecular formula C23H17NO5 B3582818 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl nicotinate

3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl nicotinate

Cat. No.: B3582818
M. Wt: 387.4 g/mol
InChI Key: XNLVCNUZHVACPF-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl nicotinate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure derived from coumarin), a nicotinate group (derived from niacin or vitamin B3), and a 3,5-dimethylphenoxy group (a derivative of phenol with two methyl groups). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual groups (chromen-7-yl, nicotinate, and 3,5-dimethylphenoxy), followed by their coupling in the correct order. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would involve determining the 3D arrangement of the atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) could be used for this purpose .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it’s used. For example, the chromen-7-yl group might undergo electrophilic aromatic substitution, while the nicotinate group could participate in various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Appropriate safety data sheets (SDS) should be consulted when handling the compound .

Properties

IUPAC Name

[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-14-8-15(2)10-18(9-14)28-21-13-27-20-11-17(5-6-19(20)22(21)25)29-23(26)16-4-3-7-24-12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLVCNUZHVACPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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